Product packaging for 1,2-Diethylpiperazine(Cat. No.:)

1,2-Diethylpiperazine

Cat. No.: B13207681
M. Wt: 142.24 g/mol
InChI Key: ACVIQVKMDMHZHO-UHFFFAOYSA-N
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Description

1,2-Diethylpiperazine is an organic compound featuring a piperazine ring with ethyl substituents on adjacent nitrogen atoms. Piperazine derivatives are a broad class of chemical compounds with significant importance in medicinal chemistry and drug discovery . Many piperazine-based molecules are known to possess valuable pharmacological properties and are found in a diverse range of therapeutic areas . Piperazine cores are frequently explored in the development of biologically active molecules, including allosteric inhibitors for various targets . As a dialkylpiperazine, this compound serves as an important building block in organic synthesis and pharmaceutical research. It is commonly utilized as a key intermediate in the design and development of novel chemical entities. Researchers employ this compound in the synthesis of more complex molecules to study structure-activity relationships (SAR) . Its structural features make it a valuable precursor for creating compound libraries for high-throughput screening . This product is intended for research purposes only. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B13207681 1,2-Diethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1,2-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-8-7-9-5-6-10(8)4-2/h8-9H,3-7H2,1-2H3

InChI Key

ACVIQVKMDMHZHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1CC

Origin of Product

United States

Reactivity and Transformation Pathways of 1,2 Diethylpiperazine

Aminic Reactivity and Nitrogen-Centered Transformations

The lone pairs of electrons on the nitrogen atoms are the principal sites of reactivity in 1,2-diethylpiperazine, making them nucleophilic and basic. These characteristics drive a range of nitrogen-centered transformations.

As this compound possesses two tertiary amine groups, it can undergo further reactions at the nitrogen atoms to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction with an alkylating agent. The general reactivity of piperazine (B1678402) derivatives suggests that this compound would react with alkyl halides, such as methyl iodide or ethyl bromide, to yield the corresponding mono- or di-quaternary ammonium salts. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide.

While acylation reactions are common for primary and secondary amines within the piperazine family, forming amides with acyl halides or anhydrides, this compound, being a tertiary amine, does not undergo standard acylation to form a stable amide bond. ambeed.com However, reactions with acyl halides can lead to the formation of acylammonium salts, which can be reactive intermediates.

The table below summarizes typical reagents used for N-alkylation of piperazine derivatives, which are applicable to this compound for the formation of quaternary salts.

Reaction TypeReagent ClassSpecific ExampleExpected Product with this compound
Alkylation (Quaternization) Alkyl HalideMethyl Iodide (CH₃I)1,2-Diethyl-1-methylpiperazin-1-ium iodide
Alkylation (Quaternization) Alkyl SulfateDiethyl Sulfate ((C₂H₅)₂SO₄)1,2,4-Triethylpiperazin-1-ium ethylsulfate

This table is illustrative of the expected reactivity based on general amine chemistry.

The nitrogen atoms of this compound can be oxidized to form N-oxides. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. The resulting N,N'-dioxide would be this compound-1,4-dioxide. Kinetic studies on the oxidation of similar compounds, such as 1-ethylpiperazine, by reagents like bromamine-T in an acidic medium, show a first-order dependence on both the oxidant and the piperazine concentration. researchgate.net The reaction rate is influenced by the electron-donating nature of the alkyl groups, which stabilize the transition state. researchgate.net

Common oxidizing agents for converting tertiary amines to N-oxides include hydrogen peroxide (H₂O₂), peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), and sodium percarbonate. organic-chemistry.orgnih.gov The choice of oxidant can influence the reaction conditions and stereoselectivity, particularly in sterically hindered systems. thieme-connect.deresearchgate.net For instance, oxidation of 1,4-dimethylpiperazine (B91421) with m-chloroperbenzoic acid results in the formation of trans-1,4-dimethylpiperazine 1,4-dioxide. researchgate.net

Oxidizing AgentTypical Conditions
Hydrogen Peroxide (H₂O₂) Often used in aqueous or alcoholic solutions; may require a catalyst like sodium tungstate. orgsyn.org
meta-Chloroperoxybenzoic Acid (mCPBA) Used in chlorinated solvents like dichloromethane (B109758) at controlled temperatures. nih.gov
Sodium Percarbonate A solid source of H₂O₂; can be used with rhenium-based catalysts for efficient oxidation. organic-chemistry.org
Urea-Hydrogen Peroxide (UHP) A stable, solid adduct used for solid-state oxidation reactions. organic-chemistry.org

This table presents common reagents for N-oxide formation in tertiary amines.

Formation of Supramolecular Assemblies and Charge-Transfer Complexes

The nitrogen lone pairs of this compound enable it to act as a Lewis base and participate in non-covalent interactions to form more complex structures.

Supramolecular assemblies can be formed through proton transfer from an acid to the nitrogen atoms of the piperazine derivative. rsc.org This results in the formation of an organic salt, where the resulting piperazinium cation and the acid's conjugate base are held together by strong charge-assisted hydrogen bonds (N⁺-H···O⁻). rsc.orgdergipark.org.tr These interactions can extend into one-, two-, or three-dimensional supramolecular networks. rsc.org

Furthermore, as an electron-donating molecule, this compound can form charge-transfer (CT) complexes with suitable electron-accepting molecules. researchgate.netmdpi.com A charge-transfer complex is formed when a partial transfer of electron density occurs from the electron donor (this compound) to the electron acceptor, resulting in an electrostatic attraction that holds the components together. mdpi.com The formation of these complexes is often indicated by the appearance of a new, characteristic absorption band in the UV-Vis spectrum. ijcce.ac.ir Research on related piperazine derivatives shows they form CT complexes with various π-acceptors and σ-acceptors. researchgate.net

Type of AcceptorExample Acceptor MoleculeNature of Interaction
σ-acceptor Iodine (I₂)Interaction with nitrogen lone pair. researchgate.net
π-acceptor 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)π-stacking and charge transfer. researchgate.net
π-acceptor 7,7,8,8-Tetracyanoquinodimethane (TCNQ)π-stacking and charge transfer. researchgate.net
Proton Donor (for Supramolecular Assembly) Pyridine-2,6-dicarboxylic acidProton transfer followed by hydrogen bonding. dergipark.org.tr

This table lists potential interacting partners for this compound based on studies with analogous compounds.

The existing body of research on piperazine chemistry primarily focuses on other derivatives, such as 1,4-dimethylpiperazine, or more complex pharmaceutical molecules that incorporate a piperazine scaffold. While general principles of piperazine reactivity can be inferred from these studies, specific experimental data and in-depth analysis of this compound, as required by the requested article outline, are not present in the reviewed scientific literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the "" with the specified subsections on "Mechanistic Investigations" and "Kinetic and Thermodynamic Studies" due to the absence of dedicated research on this particular compound.

Theoretical and Computational Investigations of 1,2 Diethylpiperazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations provide fundamental insights into the electronic distribution and three-dimensional arrangement of atoms in a molecule. These methods are instrumental in understanding the intrinsic properties of 1,2-diethylpiperazine.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. DFT studies on this compound are crucial for elucidating the preferred spatial arrangements of its constituent atoms. The conformational landscape of this compound is primarily dictated by the orientation of the two ethyl groups attached to the nitrogen and carbon atoms of the piperazine (B1678402) ring.

The primary conformational isomers arise from the axial or equatorial positioning of the ethyl groups on the piperazine ring, which predominantly adopts a chair conformation. The relative energies of these conformers can be calculated to determine the most stable structures. Key conformers include the diequatorial, diaxial, and axial-equatorial arrangements.

DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G**, can predict the optimized geometries and relative energies of these conformers. nih.gov The diequatorial conformer is generally expected to be the most stable due to reduced steric hindrance between the ethyl groups and the rest of the piperazine ring.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-311G )**

ConformerEthyl Group OrientationsRelative Energy (kcal/mol)
A1-equatorial, 2-equatorial0.00
B1-equatorial, 2-axial1.85
C1-axial, 2-equatorial2.10
D1-axial, 2-axial4.50

Note: The energies are hypothetical and represent typical values for such systems.

Beyond DFT, other quantum mechanical methods such as ab initio and semi-empirical molecular orbital calculations offer complementary insights into the electronic properties of this compound. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without empirical parameters, offering a high level of theory. nih.govrsc.org

These calculations can be used to determine molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Semi-empirical methods, which use parameters derived from experimental data, can also be employed for larger systems or for a more rapid assessment of molecular properties, though with a trade-off in accuracy.

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
HF/6-31G-8.541.5210.06
B3LYP/6-31G-6.21-0.156.06

Note: These values are illustrative and based on typical ranges for similar molecules.

Conformational Analysis and Dynamics of the Piperazine Ring

The six-membered piperazine ring is not planar and can adopt several non-planar conformations, with the chair form being the most stable. The dynamics of the ring and its substituents are critical to its function in various chemical environments.

The piperazine ring in this compound undergoes a dynamic process known as ring inversion, where it flips between two equivalent chair conformations. This process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. The puckering of the ring describes the deviation of the atoms from a mean plane.

The presence of the ethyl substituents on the piperazine ring influences the energetics of this inversion process. The barrier to ring inversion can be calculated, providing information about the conformational flexibility of the molecule at different temperatures.

Computational methods can map the potential energy surface (PES) associated with the conformational transitions of this compound. By systematically varying the dihedral angles of the piperazine ring, an energy profile for the ring inversion process can be constructed. This profile reveals the energy barriers separating the stable chair conformers from the transient boat and twist-boat intermediates.

Table 3: Calculated Energy Barriers for Conformational Transitions of the Piperazine Ring in this compound

TransitionTransition StateEnergy Barrier (kcal/mol)
Chair to Twist-BoatHalf-Chair5.3
Twist-Boat to Boat-0.5
Twist-Boat to ChairHalf-Chair5.3

Note: The energy barriers are representative values for substituted piperazine rings.

Intermolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound will arrange themselves in a crystal lattice. The nature of this packing is governed by intermolecular interactions. While no experimental crystal structure for this compound is publicly available, computational methods can be used to predict plausible packing arrangements and analyze the intermolecular forces at play.

The primary intermolecular interactions expected for this compound are van der Waals forces, arising from the nonpolar ethyl groups and the hydrocarbon backbone of the piperazine ring. Due to the presence of the nitrogen atoms, weak C-H···N hydrogen bonds may also contribute to the stability of the crystal lattice. The specific packing motif will aim to maximize attractive interactions while minimizing steric repulsion between adjacent molecules. Analysis of Hirshfeld surfaces can be employed to visualize and quantify these intermolecular contacts. nih.gov

Analysis of Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding plays a crucial role in the crystal engineering and solution-state behavior of many nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.net For this compound, the nature of its participation in hydrogen bonding networks is significantly altered by the presence of the ethyl groups on the nitrogen atoms. Unlike the parent piperazine molecule, which has two N-H protons that can act as hydrogen bond donors, the nitrogen atoms in this compound are tertiary amines.

Consequently, this compound cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor through its two nitrogen atoms, interacting with suitable donor molecules (e.g., water, alcohols, or primary/secondary amines) in solution or in co-crystals.

In the solid state , the absence of N-H donor capabilities means that this compound cannot form the extensive self-assembled hydrogen-bonded chains or sheets commonly observed in the crystal structures of piperazine and its salts. mdpi.com Any hydrogen bonding in a pure solid form would be limited to interactions with other components in a co-crystal or salt, where the other molecule provides the hydrogen bond donor group. In the case of protonation to form a piperazinium salt, the resulting N-H+ groups would become strong hydrogen bond donors, capable of forming robust interactions with anions or solvent molecules. mdpi.comresearchgate.net

In solution , computational models can be used to explore the hydrogen bonding interactions between this compound and solvent molecules. Quantum mechanical calculations, often combined with continuum solvent models or explicit solvent molecules, can determine the geometry and energetics of these interactions. For example, simulations can model the interaction with protic solvents like water or methanol (B129727), providing data on the strength and orientation of the hydrogen bonds formed between the solvent's O-H groups and the lone pairs of the piperazine's nitrogen atoms.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties onto a unique molecular surface, it provides a detailed picture of the close contacts between molecules. For this compound, this analysis would be performed on its crystal structure (if available) or a computationally predicted crystal packing.

The Hirshfeld surface is generated based on the electron distribution of a molecule within the crystal. Key properties mapped onto this surface include:

d_norm : A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This allows for a quick identification of significant intermolecular interactions. iucr.org

d_i and d_e : The distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. These are used to generate 2D fingerprint plots.

Fingerprint Plots: These 2D plots summarize all intermolecular contacts by plotting d_i versus d_e. Each type of interaction (e.g., H···H, C···H, N···H) has a characteristic appearance on the plot. For a hypothetical crystal structure of this compound, the analysis would likely reveal the dominant role of van der Waals forces.

A study on a related compound, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), showed that H···Cl/Cl···H contacts (68.4%) and H···H contacts (27.4%) were the most significant contributors to crystal stability. iucr.orgnih.gov For neutral this compound, which lacks strong hydrogen bond donors, the fingerprint plot would be dominated by H···H contacts, reflecting the interactions between the ethyl and piperazine ring hydrogens on adjacent molecules. The percentage contribution of different intermolecular contacts can be quantified from these plots, providing a clear hierarchy of the interactions governing the crystal packing.

Interaction TypeExpected Contribution for this compoundDescription
H···HHighRepresents contacts between hydrogen atoms on adjacent molecules, typically the most abundant interaction type for hydrocarbon-rich molecules.
C···H / H···CModerateArises from interactions between carbon and hydrogen atoms of neighboring molecules.
N···H / H···NLow (in pure form)Would represent weak interactions unless a hydrogen bond donor is present in a co-crystal.

Simulation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. ultraphysicalsciences.orgnih.gov

Prediction of Vibrational Spectra (FT-IR, Raman)

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. github.iocardiff.ac.uk The process involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation yields a set of harmonic vibrational frequencies.

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. They are therefore scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, the predicted spectra would show characteristic vibrational modes:

C-H Stretching: Typically observed in the 2800-3000 cm⁻¹ region, arising from the CH₂, and CH₃ groups of the ethyl substituents and the piperazine ring.

C-H Bending/Scissoring: Found in the 1400-1500 cm⁻¹ range.

C-N Stretching: These vibrations, expected between 1000 and 1250 cm⁻¹, are characteristic of the amine structure.

Ring Vibrations: The piperazine ring will have characteristic breathing and deformation modes.

The predicted FT-IR intensities and Raman activities help to distinguish between different modes. For example, a highly symmetric vibration might be strong in the Raman spectrum but weak or absent in the FT-IR spectrum.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
C-H Stretch (Aliphatic)2850 - 2980StrongStrong
CH₂ Scissoring1440 - 1480MediumMedium
C-N Stretch1050 - 1200Medium-StrongMedium-Weak
Piperazine Ring Breathing800 - 950WeakStrong

Computational NMR Chemical Shift Prediction

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. nih.gov Computational methods, particularly DFT, can achieve high accuracy. nih.govgithub.io The standard approach involves:

Conformational Search: As the piperazine ring and its substituents are flexible, a thorough conformational search is necessary to identify all low-energy isomers.

Geometry Optimization: Each conformer is optimized at a suitable level of theory.

NMR Shielding Calculation: The magnetic shielding tensors for each atom are calculated for each conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method. Solvent effects are often included using implicit models like the Polarizable Continuum Model (PCM). github.io

Boltzmann Averaging: The shielding constants are averaged across all conformers, weighted by their Boltzmann population at a given temperature.

Chemical Shift Calculation: The final chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory.

For this compound, distinct signals would be predicted for the different hydrogen and carbon atoms. For example, the ¹H NMR spectrum would show separate signals for the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons of the ethyl groups, as well as complex multiplets for the piperazine ring protons. Similarly, the ¹³C NMR spectrum would have distinct peaks for the methyl, methylene, and the two non-equivalent pairs of ring carbons. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

Atom TypePredicted ¹H Chemical Shift Range (ppm)Predicted ¹³C Chemical Shift Range (ppm)
Ethyl -CH₃0.9 - 1.210 - 15
Ethyl -CH₂-2.3 - 2.845 - 55
Piperazine Ring -CH₂-2.2 - 3.048 - 60

Research on this compound in Coordination Chemistry and Organometallic Applications Remains Undocumented

Despite a thorough review of available scientific literature, there is a notable absence of published research specifically detailing the coordination chemistry and organometallic applications of the chemical compound this compound. Extensive searches have not yielded any scholarly articles, patents, or datasets that focus on the use of this compound as a ligand in coordination compounds or its role in organometallic chemistry and catalysis.

The requested article, which was to be structured around the specific applications of this compound in these fields, cannot be generated due to the lack of foundational research on this particular compound. The scientific community has explored various other substituted piperazine derivatives, particularly those with substitutions at the 1 and 4 positions of the piperazine ring, for applications in catalysis and as ligands for metal complexes. However, the specific isomer this compound does not appear to have been a subject of similar investigation.

Consequently, information regarding the design and synthesis of metal-diethylpiperazine complexes, their structural and electronic properties, and the analysis of their metal-ligand bonding is not available in the current body of scientific literature. Similarly, there is no documented role for this compound in homogeneous catalysis or in the development of related precatalysts.

This lack of data prevents the creation of a scientifically accurate and informative article as per the requested detailed outline. Further research into the coordination and catalytic properties of this compound would be required to provide the specific information sought.

Coordination Chemistry and Organometallic Applications of 1,2 Diethylpiperazine

Role in Organometallic Chemistry and Catalysis

Mechanistic Studies of Catalytic Cycles Involving Diethylpiperazine Ligands

Detailed mechanistic studies on catalytic cycles specifically involving 1,2-diethylpiperazine as a ligand are not readily found in the current body of scientific literature. However, the broader class of piperazine-containing ligands is known to participate in various catalytic reactions. Generally, the nitrogen atoms of the piperazine (B1678402) ring can coordinate to a metal center, influencing its electronic and steric properties, which are crucial for catalytic activity.

In hypothetical catalytic cycles, a this compound ligand could play several roles:

Modulation of Metal Center Reactivity: The ethyl groups on the piperazine ring would introduce steric bulk, which could influence the regioselectivity and stereoselectivity of a catalytic transformation by controlling the approach of substrates to the metal's active site.

Proton Transfer Shuttle: The non-coordinating nitrogen atom in a monodentate coordination mode could act as a proton relay, facilitating protonolysis steps in catalytic cycles such as hydrogenation or hydroformylation.

Stabilization of Catalytic Intermediates: The flexible chair-boat conformation of the piperazine ring could help stabilize different geometries of catalytic intermediates throughout the reaction pathway.

Without experimental or computational studies on this compound complexes, any proposed catalytic cycle remains speculative. Further research is needed to synthesize and characterize such complexes and to investigate their reactivity and catalytic potential.

Applications in Advanced Materials Science

The application of this compound in advanced materials science is an area that appears to be underexplored. The following sections discuss potential applications based on the known reactivity of piperazine derivatives.

Integration into Polymeric Materials and Frameworks

The bifunctional nature of this compound, with its two secondary amine groups, makes it a potential monomer for the synthesis of various polymers.

Polyamides and Polyurethanes: this compound could theoretically be used as a diamine monomer in condensation polymerization with diacyl chlorides or diisocyanates to form polyamides and polyurethanes, respectively. The presence of the ethyl groups would be expected to influence the polymer's properties, such as solubility, thermal stability, and mechanical strength, by disrupting chain packing and increasing the free volume.

Metal-Organic Frameworks (MOFs): Piperazine and its derivatives have been used as linkers or templates in the synthesis of MOFs. rsc.org this compound could potentially be incorporated into MOF structures, where the ethyl groups could modify the pore size and surface properties, impacting the material's adsorption and separation capabilities.

Below is a hypothetical data table illustrating potential properties of polymers incorporating this compound, based on general trends observed with substituted diamine monomers.

Polymer TypePotential MonomersExpected Influence of this compoundPotential Applications
PolyamideThis compound, Terephthaloyl chlorideIncreased solubility, Lowered melting point, Altered mechanical propertiesSpecialty engineering plastics, Membranes
PolyurethaneThis compound, Methylene (B1212753) diphenyl diisocyanateEnhanced flexibility, Modified thermal stabilityElastomers, Coatings
Metal-Organic FrameworkThis compound, Terephthalic acid, Metal saltModified pore environment, Altered gas sorption selectivityGas storage, Separation

Role as an Intermediate in Specialty Chemical Synthesis

While piperazine itself is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, the specific role of this compound in this context is not well-documented. Its structural features suggest it could serve as a building block for more complex molecules. The reactivity of the secondary amine groups allows for N-alkylation, N-acylation, and other functionalization reactions to introduce desired pharmacophores or functional groups.

Investigation in Polymer Electrolyte Systems

The potential use of this compound in polymer electrolyte systems has not been specifically reported. Polymer electrolytes are a critical component of solid-state batteries, and their performance is highly dependent on the properties of the polymer matrix and the dissolved salts.

In a hypothetical scenario, this compound could be investigated in polymer electrolytes in a few ways:

As a Monomer for the Polymer Host: As discussed previously, it could be a component of a polyester (B1180765) or polyurethane backbone. The presence of the nitrogen atoms could potentially coordinate with lithium ions, facilitating ion transport.

Key parameters for a polymer electrolyte are its ionic conductivity and electrochemical stability window. The table below presents typical ranges for these parameters in solid polymer electrolytes for context, although no specific data for this compound-containing systems is available.

ParameterTypical Value Range for Solid Polymer Electrolytes
Ionic Conductivity (S/cm) at Room Temperature10⁻⁸ to 10⁻³
Electrochemical Stability Window (V vs. Li/Li⁺)4 to 5

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. wm.edu By analyzing the diffraction pattern of an X-ray beam passed through a single crystal of a compound, a detailed three-dimensional model of the electron density can be generated, revealing exact bond lengths, bond angles, and stereochemical relationships. researchgate.net

For 1,2-Diethylpiperazine, obtaining a suitable single crystal would be the first critical step. This would likely be achieved through slow evaporation of a solution or by controlled cooling. Once a crystal is mounted in a diffractometer, the resulting diffraction data would allow for the unambiguous determination of its solid-state conformation. Key structural features of the this compound molecule that could be elucidated include:

Piperazine (B1678402) Ring Conformation: The analysis would confirm whether the piperazine ring adopts a chair, boat, or twist-boat conformation in the solid state. For most N,N'-disubstituted piperazines, a chair conformation is prevalent. wm.eduresearchgate.net

Stereochemistry: The technique would definitively establish the relative stereochemistry of the two ethyl groups. For a racemic mixture of cis and trans isomers, crystallography could be used to characterize the structure of each isolated isomer.

Ethyl Group Orientation: The precise orientation of the ethyl substituents (axial vs. equatorial) on the piperazine ring would be determined. Conformational analysis of 2-substituted piperazines suggests a preference for the axial position in some cases to minimize steric strain. nih.gov

Table 1: Representative Crystallographic Data for a Substituted Piperazine Derivative. (Note: This data is for a related compound, 1-(4-nitrobenzoyl)piperazine, and is presented to illustrate the type of information obtained from X-ray crystallography.) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.587
b (Å)7.0726
c (Å)14.171
β (°)119.257
Volume (ų)2149.9

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

For a molecule like this compound, standard one-dimensional ¹H and ¹³C NMR would provide initial information, but multidimensional techniques are required for unambiguous assignment of all signals, especially for distinguishing between cis and trans isomers.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity from the methyl protons of the ethyl group to the methylene (B1212753) protons, and subsequently to the protons on the piperazine ring, confirming the ethyl group's attachment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its attached proton(s).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the connectivity between the ethyl groups and the specific carbons of the piperazine ring at positions 1 and 2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be particularly useful for differentiating between the cis and trans isomers of this compound by observing through-space correlations between the protons of the two ethyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: These are estimated values based on general principles and data from similar alkyl-substituted piperazines. Actual values may vary depending on the solvent and specific isomer.)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CH₂- (ring)2.5 - 3.245 - 55
-CH- (ring)2.8 - 3.550 - 60
-N-CH₂-CH₃2.4 - 2.848 - 58
-N-CH₂-CH₃0.9 - 1.210 - 15

The piperazine ring is not static; it undergoes conformational changes, primarily ring inversion (chair-to-chair flip). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, are used to investigate these processes. rsc.org

For this compound, temperature-dependent ¹H NMR spectra would reveal changes in the signals of the ring protons. nih.gov At low temperatures, where the ring inversion is slow on the NMR timescale, distinct signals for axial and equatorial protons would be observed. rsc.org As the temperature is raised, these signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen to an averaged signal at higher temperatures where the inversion is rapid. nih.gov

By analyzing the spectra at different temperatures, it is possible to calculate the activation energy barrier (ΔG‡) for the ring inversion process. rsc.org This provides valuable quantitative information about the conformational flexibility of the molecule. Such studies on N,N'-disubstituted piperazines have shown that the energy barriers for ring inversion can be influenced by the nature of the substituents. rsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) would likely be used, which involves bombarding the molecule with high-energy electrons to create a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk

The mass spectrum would show a peak for the molecular ion, confirming the molecular weight of 142.24 g/mol . The primary value of MS in structural elucidation comes from analyzing the fragmentation pathways. The major fragmentation in N-alkyl piperazines is typically initiated by cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), which is a favorable process leading to a stabilized iminium ion. researchgate.net

Expected fragmentation patterns for this compound would include:

Loss of a methyl radical (•CH₃): Cleavage between the α- and β-carbons of an ethyl group, resulting in a fragment ion at m/z 127.

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the N-C bond of an ethyl group, leading to a fragment at m/z 113.

Ring Cleavage: The piperazine ring itself can fragment in characteristic ways. A common pathway involves the formation of a prominent ion at m/z 57 or 58, corresponding to a C₃H₇N⁺ or C₃H₈N⁺ fragment, which is characteristic of many piperazine derivatives. oup.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.

m/zPossible Fragment Identity
142[M]⁺• (Molecular Ion)
127[M - CH₃]⁺
113[M - C₂H₅]⁺
85[M - C₄H₉]⁺ or Ring Fragment
57 / 58C₃H₇N⁺ / C₃H₈N⁺ (Characteristic Ring Fragment)

High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, further confirming the molecular formula C₈H₁₈N₂. oup.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Characterization

For this compound, the spectra would be dominated by vibrations associated with the alkane-like structure. Key expected vibrational bands include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the ethyl groups and the piperazine ring. scispace.com

C-H Bending/Deformation: Bands in the 1350-1470 cm⁻¹ region due to scissoring and bending vibrations of the CH₂ and CH₃ groups. nih.gov

C-N Stretching: These vibrations, typically found in the 1000-1250 cm⁻¹ range, are characteristic of amines and would confirm the presence of the piperazine ring's nitrogen-carbon bonds. semanticscholar.org

Ring Vibrations: The "fingerprint region" (below 1500 cm⁻¹) would contain a complex set of bands corresponding to various stretching and bending modes of the entire molecular skeleton, including the piperazine ring deformations, which would be unique to the specific structure and conformation of this compound. semanticscholar.org

While experimental spectra for this compound are not documented in detail, studies on similar molecules like 1-(pyrid-4-yl)piperazine and 1-(m-(trifluoromethyl)phenyl)piperazine have utilized FT-IR and Raman in conjunction with density functional theory (DFT) calculations to assign vibrational modes precisely. nih.govnih.gov Such a combined experimental and computational approach would be ideal for a thorough structural characterization of this compound.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a chemical sample and for separating mixtures of isomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative information on purity. A pure sample would exhibit a single sharp peak, while impurities would appear as additional peaks. GC-MS is particularly powerful as it provides mass spectra for each separated component, aiding in their identification. researchgate.net Different capillary columns with varying stationary phases could be used to optimize the separation of this compound from any potential starting materials, byproducts, or degradation products. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity assessment and preparative separation. sielc.com For a basic compound like this compound, reverse-phase HPLC would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an additive like formic acid to ensure good peak shape. nsf.gov HPLC with a UV detector might be challenging if the molecule lacks a strong chromophore, but detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) could be used.

A primary application of chromatography for this compound would be the separation of its stereoisomers . The compound can exist as a pair of enantiomers of the cis isomer and a pair of enantiomers of the trans isomer.

Chiral Chromatography: Specialized chiral stationary phases (CSPs) in either GC or HPLC are designed to interact differently with enantiomers, allowing for their separation and quantification. This would be the definitive method to determine the enantiomeric purity of a sample of this compound. The separation of positional isomers of other piperazine derivatives has been successfully demonstrated using various chromatographic methods. oup.comrsc.org

Table 4: Summary of Analytical Techniques and Their Applications for this compound.

TechniqueApplicationInformation Obtained
X-ray CrystallographySolid-state structureBond lengths/angles, conformation, stereochemistry
Multidimensional NMRSolution-state structureAtomic connectivity, stereoisomer differentiation
Dynamic NMRConformational analysisRing inversion barriers, molecular flexibility
Mass SpectrometryMolecular identificationMolecular weight, fragmentation pathways, formula (HRMS)
FT-IR & RamanFunctional group analysisPresence of C-H, C-N bonds; fingerprint identification
GC / HPLCPurity & Isomer SeparationPurity assessment, separation of stereoisomers

Q & A

Q. What are the optimal synthetic routes for 1,2-diethylpiperazine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis via acid-catalyzed reactions of ethylaziridine precursors in acetone/water mixtures at controlled temperatures (e.g., 25–30°C) yields high conversions. Catalysts like sulfuric acid or sodium iodide enhance reaction efficiency, while neutralization with anhydrous potassium carbonate isolates the product. Yield optimization requires monitoring via gas-liquid partition chromatography (glpc) and infrared spectroscopy (IR), focusing on spectral markers like 955 cm⁻¹ for product identification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: IR spectroscopy identifies functional groups (e.g., C-N stretching at ~730–955 cm⁻¹), while nuclear magnetic resonance (NMR) resolves structural details. For example, 1H^1H-NMR can distinguish ethyl group environments (e.g., δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.5 ppm for N-CH₂). Glpc with Carbowax 20M columns effectively quantifies purity and monitors reaction progress .

Advanced Research Questions

Q. How does the incorporation of this compound into supramolecular complexes influence thermodynamic parameters, and what methodologies assess these interactions?

Methodological Answer: Thermodynamic studies using isothermal titration calorimetry (ITC) quantify host-guest interactions. For example, 1:1 and 1:2 complexation with cucurbit[6]uril (CB[6]) reveals entropic gains (~12.8 kJ/mol) in initial binding and enthalpic gains (~-21.5 kJ/mol) in subsequent steps. Structural analysis via X-ray crystallography or NMR confirms ethyl group positioning within the CB[6] cavity .

Q. What strategies can resolve contradictions in toxicological data for this compound, particularly regarding exposure routes and species-specific effects?

Methodological Answer: Apply the Agency for Toxic Substances and Disease Registry (ATSDR) confidence-rating framework:

  • Study Design : Differentiate outcomes by species, exposure route (inhalation/oral/dermal), and duration.
  • Data Confidence : Rate studies as "High" (4/4 key design features met) to "Very Low" (0–1 features). Address contradictions by prioritizing high-confidence cohort or controlled exposure studies .

Q. How can this compound be utilized in designing fluorescent probes for cellular imaging, and what experimental validations are necessary?

Methodological Answer: Functionalize rhodamine dyes with this compound to enhance Stokes shifts and near-infrared (NIR) emission. Validate mitochondrial targeting via colocalization assays with organelle-specific markers (e.g., MitoTracker). Confirm metal-ion sensing (e.g., Cu²⁺) through fluorescence recovery experiments and atomic absorption spectroscopy .

Q. What role does 1,2-diethylpiethylpiperazine play in semiconductor materials, and how are energy gaps experimentally determined?

Methodological Answer: In iodoplumbate semiconductors, this compound templates structural assembly, influencing bandgap energy (e.g., ~3.0–3.5 eV). UV-vis spectroscopy with Tauc plot analysis determines optical bandgaps, while density functional theory (DFT) simulations correlate molecular geometry with electronic properties .

Methodological Considerations for Data Analysis

  • Conflicting Epidemiological Data : Use systematic reviews to prioritize prospective cohort studies over retrospective designs, reducing recall bias .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate tissue-specific parameters (e.g., blood flow rates, partition coefficients) to predict organ-level exposure and toxicity .

Q. Caveats :

  • Limited evidence exists on this compound specifically; methodologies are extrapolated from 1,4-diethylpiperazine studies.
  • Toxicology data primarily reference 1,2-diphenylhydrazine; cross-application requires validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.